Tert-butyl 3-(phenylamino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate
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Overview
Description
Tert-butyl 3-(phenylamino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research for their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(phenylamino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate typically involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H). This reaction is carried out at room temperature in ethanol, providing the desired product with moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of scalable and efficient synthetic routes, such as the one mentioned above, is crucial for potential large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(phenylamino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenylamino group, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized pyrazolopyridine derivatives, while substitution reactions can introduce various functional groups onto the phenylamino moiety.
Scientific Research Applications
Tert-butyl 3-(phenylamino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(phenylamino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the manufacture of fentanyl and related derivatives.
Methyl pyrazolo[4,3-b]pyridine-6-carboxylates: These compounds share a similar pyrazolopyridine core and are used in various chemical syntheses.
Uniqueness
Tert-butyl 3-(phenylamino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group
Properties
Molecular Formula |
C17H22N4O2 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
tert-butyl 3-anilino-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C17H22N4O2/c1-17(2,3)23-16(22)21-10-9-14-13(11-21)15(20-19-14)18-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H2,18,19,20) |
InChI Key |
CQKMRGMRPCAFPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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